molecular formula C19H15N3O4S2 B2878781 4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide CAS No. 692260-16-5

4-methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide

Cat. No.: B2878781
CAS No.: 692260-16-5
M. Wt: 413.47
InChI Key: DSMQGKVTEFEHMC-UHFFFAOYSA-N
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Description

4-Methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide (CAS 692260-16-5) is a synthetic thieno[2,3-b]quinoline derivative supplied with high purity for research applications. This compound features a molecular formula of C 19 H 15 N 3 O 4 S 2 and a molecular weight of 413.47 g/mol . Thieno[2,3-b]quinoline scaffolds are investigated in oncology research for their potential to overcome chemoresistance. While the specific mechanism of action for this compound is under investigation, research on structurally similar compounds indicates that the thieno[2,3-b]quinoline core can act as a chemosensitiser. These related analogs have been shown to sensitize cancer cells, such as H460 lung cancer cells, to established Topoisomerase I (TOP1) inhibitors like topotecan . This suggests potential application in restoring the efficacy of chemotherapeutics by potentially interfering with DNA repair pathways . Researchers can explore this compound as a candidate for combination therapy studies aimed at enhancing the cytotoxic effects of TOP1 poisons. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-(4-methoxyphenyl)sulfonylthieno[2,3-b]quinoline-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-21-18(23)17-11-13-10-12-4-2-3-5-16(12)20-19(13)27-17/h2-11,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMQGKVTEFEHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=CC4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Thieno[2,3-b]quinoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of the Benzenesulfonohydrazide Group: This step involves the reaction of the thieno[2,3-b]quinoline core with benzenesulfonyl chloride in the presence of a base like pyridine to form the sulfonohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring or the quinoline moiety.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Methanol with a catalyst like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Methoxy or other substituted derivatives.

Scientific Research Applications

4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Core Structure Key Functional Groups Biological Activity Reference
Target Compound Thienoquinoline Sulfonohydrazide, Methoxy Potential antimicrobial
Staquorsin Phthalazine Sulfonohydrazide S. aureus QS inhibition
Ethyl 6d Thieno[2,3-b]pyridine Ester, Bromobenzofuran Antifungal (inferred)
7f (SAR study) Thieno[2,3-b]pyrazine Piperazine, Methoxy Anticancer (GI₅₀ <1 µM)

Anticancer Activity

  • Thieno[2,3-b]pyrazine Derivatives: In compounds like 7f, methoxy substitution at the phenyl ring enhances anticancer activity (GI₅₀: 78 nM in colon cancer cells), whereas fluorine substitution reduces efficacy . The target compound’s methoxy group may similarly optimize activity.
  • Prodrug Modifications: Ester/carbonate-functionalized thieno[2,3-b]pyridines show improved solubility and anti-proliferative effects in HCT-116 and MDA-MB-231 cells . The sulfonohydrazide group in the target compound may act as a polar substituent, enhancing cellular penetration.

Antimicrobial Activity

  • Staquorsin’s sulfonohydrazide group is critical for S. aureus inhibition .

Spectroscopic Data

  • IR Spectroscopy: Sulfonohydrazides exhibit νNH bands at 3150–3319 cm⁻¹ and νC=O at ~1663–1682 cm⁻¹, as seen in hydrazinecarbothioamides . The absence of νC=O in triazole-thiones (1247–1255 cm⁻¹ νC=S) confirms cyclization .
  • 1H NMR: For analog I-3 (a furochromenyl-sulfonohydrazide), δ 10.23 ppm corresponds to the CO–NH–NH–SO₂ proton . Similar deshielded NH signals are expected in the target compound.

Table 3: Key Spectroscopic Features

Compound IR Bands (cm⁻¹) 1H NMR Signals (δ, ppm) Reference
Target Compound Expected νNH: ~3150–3319 NH: ~10.2 (CO–NH–NH–SO₂)
Hydrazinecarbothioamide νC=S: 1243–1258 NH: 9.6–10.2
I-3 (furochromenyl) νC=O: 1663 10.23 (CO–NH–NH–SO₂)

Biological Activity

4-Methoxy-N'-(thieno[2,3-b]quinolin-2-ylcarbonyl)benzenesulfonohydrazide is a synthetic compound that belongs to the class of heterocyclic compounds. It is characterized by its complex structure, which includes a thieno[2,3-b]quinoline moiety and a benzenesulfonohydrazide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

  • Chemical Formula : C19H15N3O4S2
  • Molecular Weight : 413.47 g/mol
  • CAS Number : 692260-16-5

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in biological systems. This compound may function as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Biological Activities

  • Anticancer Activity
    • Studies have indicated that derivatives of thieno[2,3-b]quinoline exhibit significant anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
    • A research study demonstrated that similar compounds can inhibit the growth of various cancer cell lines, suggesting that this compound may have comparable effects.
  • Antimicrobial Activity
    • The sulfonamide group present in this compound is known for its antimicrobial properties. Compounds containing sulfonamide moieties have been widely studied for their effectiveness against bacterial infections.
    • In vitro tests have shown that related compounds can inhibit the growth of several pathogenic bacteria and fungi.
  • Anti-inflammatory Properties
    • Inflammation is a critical factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest.
    • Preliminary studies suggest that this compound may reduce inflammatory markers in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7).
Antimicrobial Efficacy Tested against Staphylococcus aureus and Escherichia coli; showed significant inhibition at concentrations above 50 µg/mL.
Anti-inflammatory Effects Reduced TNF-alpha levels in LPS-stimulated macrophages by up to 40%.

Synthesis and Structural Analysis

The synthesis of this compound typically involves:

  • Formation of Thieno[2,3-b]quinoline Core : Cyclization of suitable precursors using dehydrating agents.
  • Introduction of Benzenesulfonohydrazide Group : Reaction with benzenesulfonyl chloride under basic conditions.

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